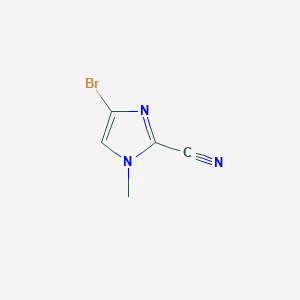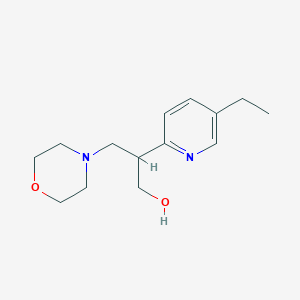
2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H15Cl2N3O2 and its molecular weight is 424.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, with certain compounds showing significant effectiveness. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated good antimicrobial activity against various bacteria compared with standard drugs (Patel & Shaikh, 2011). Similarly, other quinazolinone derivatives have been recognized for their potential as antimicrobial agents, suggesting a broad spectrum of utility in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Corrosion Inhibition
Some quinazolinones have been studied for their corrosion inhibition properties. For instance, benzoxazine derivatives exhibited significant inhibition efficiency on mild steel in acidic solutions, demonstrating the chemical's utility in protecting metals against corrosion (Kadhim et al., 2017).
Antitumor Activities
Quinazolinone-based compounds have been developed as antitumor agents with unique biochemical characteristics, including delayed, non-phase specific, cell-cycle arrest. Some analogues have shown increased water solubility and cytotoxicity compared to initial compounds, highlighting their potential in cancer therapy (Bavetsias et al., 2002).
Analgesic Activity
Compounds with a quinazolinone moiety have been synthesized and tested for their analgesic properties. Certain derivatives showed promising analgesic activity, suggesting potential applications in pain management (Saad, Osman, & Moustafa, 2011).
Properties
IUPAC Name |
2,4-dichloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c1-13-25-20-8-3-2-7-18(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)17-10-9-14(23)11-19(17)24/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPCHKMISOYKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
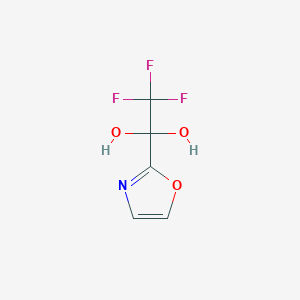
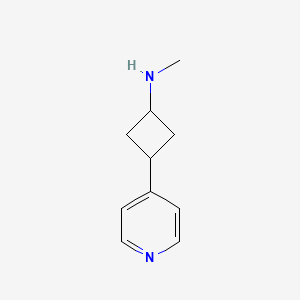
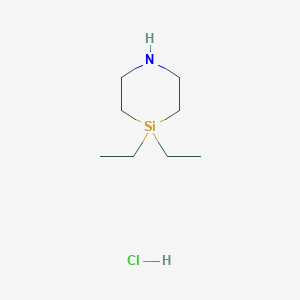
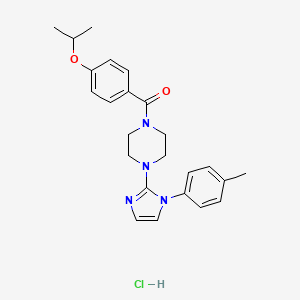
![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)


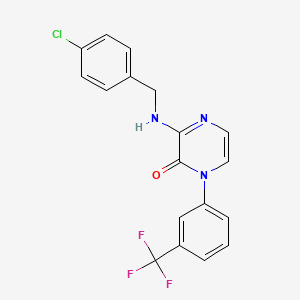
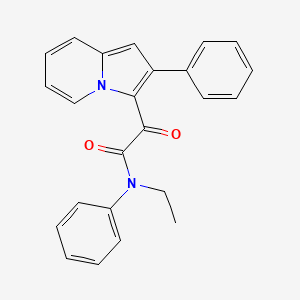
![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)

